TAK285-Iodo

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

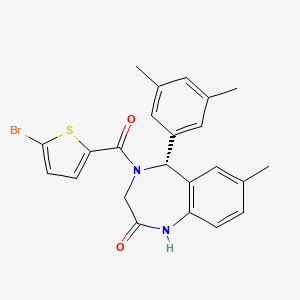

TAK285-Iodo is an analogue of TAK285, in which the trifluoro group is replaced by iodo. TAK-285 is a novel dual erbB protein kinase inhibitor that specifically targets human epidermal growth factor receptor (EGFR) and HER2. TAK-285 is currently being developed by Takeda.

Applications De Recherche Scientifique

Formation of Iodinated Disinfection By-Products

Iodinated X-ray contrast media, such as TAK285-Iodo, contribute to the formation of iodo-trihalomethane (iodo-THM) and iodo-acid disinfection byproducts in water treatment processes. These byproducts are highly genotoxic and/or cytotoxic in mammalian cells. The study highlights concerns about the presence of such compounds in source waters and their potential to form toxic byproducts during water disinfection processes (Duirk et al., 2011).

Site-Specific Incorporation into Proteins for Structural Determination

TAK285-Iodo is used in the site-specific incorporation of p-iodo-L-phenylalanine into proteins. This technology facilitates single-wavelength anomalous dispersion experiments in X-ray crystallography, aiding the structural study of proteins. For instance, its use in bacteriophage T4 lysozyme did not significantly perturb the protein structure, demonstrating its utility in protein structural analysis (Xie et al., 2004).

Photocatalytic Applications in Organic Synthesis

Iodo-Bodipy, which could potentially include TAK285-Iodo compounds, has been immobilized on porous silica and used as an efficient recyclable photocatalyst. This catalyst was employed in photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions to synthesize pyrrolo[2,1-a]isoquinoline, highlighting its application in organic synthesis (Guo et al., 2013).

Radioiodination of Nucleic Acids

Iodo-Gen, a compound related to TAK285-Iodo, is used for the iodination of nucleic acids, specifically RNA and DNA. This method offers advantages over traditional techniques, such as milder reaction conditions and the absence of toxic catalysts, making it beneficial for labeling nucleic acids with radioactive iodine (Piatyszek et al., 1988).

Radiochemical Synthesis of Molecular Probes

A one-pot, three-component, copper(II)-mediated reaction involving compounds like TAK285-Iodo can yield iodinated triazoles, which are used to create molecular probes for nuclear imaging. This method is significant for rapidly assembling radiolabeled molecules with biological activity, showcasing its application in medical diagnostics and research (Yan et al., 2013).

Waste Form Immobilization

Iodosodalite, a material related to TAK285-Iodo, has been synthesized for the immobilization of radioactive iodine in nuclear waste management. This research demonstrates its potential use in safely containing and storing radioactive materials (Chong et al., 2018).

Propriétés

Nom du produit |

TAK285-Iodo |

|---|---|

Formule moléculaire |

C25H25ClIN5O3 |

Poids moléculaire |

605.8615 |

Nom IUPAC |

N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide |

InChI |

InChI=1S/C25H25ClIN5O3/c1-25(2,34)14-22(33)28-9-11-32-10-8-20-23(32)24(30-15-29-20)31-17-6-7-21(19(26)13-17)35-18-5-3-4-16(27)12-18/h3-8,10,12-13,15,34H,9,11,14H2,1-2H3,(H,28,33)(H,29,30,31) |

Clé InChI |

KXGOWFIVGBDUDH-UHFFFAOYSA-N |

SMILES |

CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TAK285-Iodo, TAK-285-Iodo, TAK 285-Iodo, TAK285 derative |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)

![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)

![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)